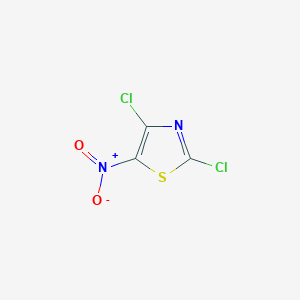

2,4-Dichloro-5-nitro-1,3-thiazole

Übersicht

Beschreibung

“2,4-Dichloro-5-nitro-1,3-thiazole” is a heterocyclic compound with the molecular formula C3Cl2N2O2S . It is a pale yellow solid with a strong odor. This compound is used for research purposes .

Molecular Structure Analysis

The molecular structure of “2,4-Dichloro-5-nitro-1,3-thiazole” consists of a five-membered thiazole ring with two chlorine atoms and a nitro group attached . The molecular weight of this compound is 199.02 .

Physical And Chemical Properties Analysis

“2,4-Dichloro-5-nitro-1,3-thiazole” has a molecular weight of 199.02 and a melting point of 36-38°C . It is a pale yellow solid with a strong odor.

Wissenschaftliche Forschungsanwendungen

Fluorophore Design and Photophysical Properties

Studies have shown that thiazole-based compounds, including those with nitro groups, exhibit unique photophysical properties making them valuable as fluorophores. The influence of regioisomerism on the photophysical characteristics of these compounds has been explored, revealing that nitro groups do not quench fluorescence as expected. Instead, they contribute to significant quantum yields, indicating their potential in the design of new fluorophores for imaging and analytical applications (Habenicht et al., 2015).

Corrosion Inhibition

Research on thiadiazole derivatives, closely related to the thiazole class, has identified their effectiveness as corrosion inhibitors for metals. These compounds, including variations with nitro and chloro substituents, have been tested in acidic environments to protect mild steel. Their inhibition efficiency correlates with molecular properties, such as dipole moment and orbital energies, highlighting their potential in corrosion prevention technologies (Bentiss et al., 2007).

Synthetic Chemistry and Medicinal Applications

Thiazole and its derivatives play a significant role in synthetic chemistry, offering pathways to a variety of bioactive molecules. For instance, the synthesis of thiazolopyrimidinones under microwave irradiation demonstrates the utility of thiazole compounds in developing potentially therapeutic agents. Such synthetic strategies enhance the efficiency and yield of compounds with anticipated biological activities (Djekou et al., 2006).

Green Chemistry

The development of eco-friendly synthetic methods is a crucial aspect of modern chemistry. For example, the synthesis of 2-aryl-1,3,4-oxadiazole derivatives from nitroethene and hydrazides without the use of catalysts and under room temperature conditions exemplifies advancements towards more sustainable chemical processes. This method highlights the role of nitro-substituted compounds in facilitating green chemistry approaches (Zhu et al., 2015).

Structural and Molecular Interactions

The study of co-crystals involving thiazole derivatives, such as the 1:1 co-crystal of 2-amino-5-nitro-1,3-thiazole with 4-aminobenzoic acid, provides insights into the intermolecular interactions that govern crystal formation. These interactions are critical for understanding the material properties and for designing compounds with desired physical characteristics (Lynch, 2001).

Safety And Hazards

Eigenschaften

IUPAC Name |

2,4-dichloro-5-nitro-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3Cl2N2O2S/c4-1-2(7(8)9)10-3(5)6-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNWUPQUTAGSGOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(SC(=N1)Cl)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3Cl2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40551223 | |

| Record name | 2,4-Dichloro-5-nitro-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40551223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichloro-5-nitro-1,3-thiazole | |

CAS RN |

107190-42-1 | |

| Record name | 2,4-Dichloro-5-nitro-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40551223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(Phenylmethoxy)acetyl]-L-phenylalanine](/img/structure/B180743.png)

![3-Isopropyl-1H-pyrazolo[5,1-c][1,2,4]triazole](/img/structure/B180744.png)